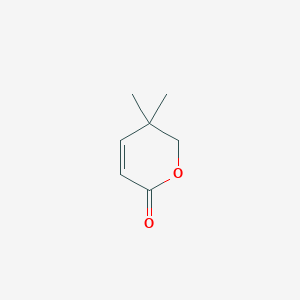
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- is a chemical compound with the molecular formula C7H10O2 It is a derivative of pyranone, characterized by the presence of two methyl groups at the 5th position and a hydrogenated 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,4-dimethyl-1,3-dioxane-2-one with a suitable nucleophile can lead to the formation of the desired compound. Another method includes the use of Grignard reagents in the presence of a catalyst such as copper iodide to facilitate the conjugate addition to the pyranone ring .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups attached to the pyranone ring .
Scientific Research Applications
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or as a ligand in receptor binding studies .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, 5,6-dihydro-: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
2H-Pyran-2-one, 5,6-dihydro-3,5,5-trimethyl-: Contains an additional methyl group, leading to variations in steric and electronic effects.
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-: Fully hydrogenated, affecting its stability and reactivity .
Uniqueness
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research focused on understanding its interactions with biological targets .
Properties
CAS No. |
54269-57-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3,3-dimethyl-2H-pyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-6(8)9-5-7/h3-4H,5H2,1-2H3 |
InChI Key |
HNFPRHTVAPFKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


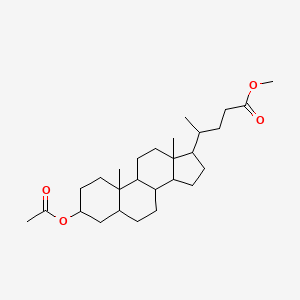
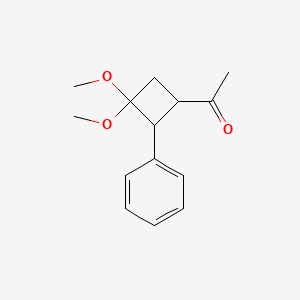
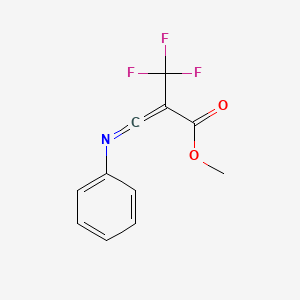

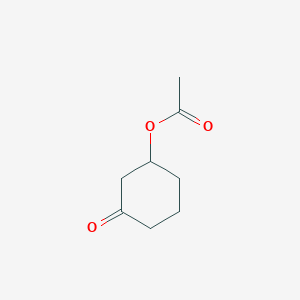
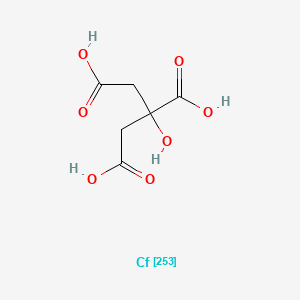
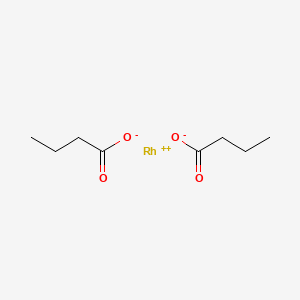
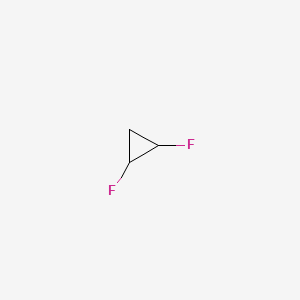
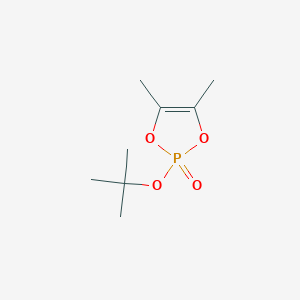
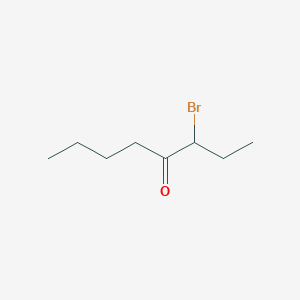
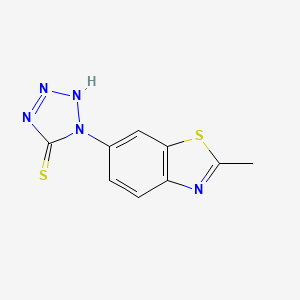
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)


